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molecular formula C18H18Cl2N2O2 B8494838 N-[2-(3,5-Dichlorophenoxy)phenyl]piperidine-4-carboxamide CAS No. 919117-87-6

N-[2-(3,5-Dichlorophenoxy)phenyl]piperidine-4-carboxamide

Cat. No. B8494838
M. Wt: 365.2 g/mol
InChI Key: MUSZMAOJLVWZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119627B2

Procedure details

4-[2-(3,5-Dichloro-phenoxy)-phenylcarbamoyl]-piperidine-1-carboxylic acid tert-butyl ester (036 g, 0.77 mmol) was dissolved in DCM (9 ml), and to this was added TFA (4 ml). The reaction was stirred at room temperature for 2 h. This was then poured onto solid K2CO3, and extracted using DCM and water, to afford the desired product as a yellow solid. 0.21 g, (75%), m.p. 138-139° C., Rf. 0.3 (10% Methanol-DCM), 1HNMR (CDCl3, 270 MHz) δ 1.65 (3H, m, CH2 and NH), 1.86 (2H, m, CH2), 2.36 (1H, m, CH), 2.65 (2H, td, J=2.7, 9.6, NCH2), 3.16 (2H, m, NCH2), 6.89 (2H, d, J=1.7, HE, HG), 6.90 (1H, m, HD), 7.06 (1H, td, J=1.5, 7.4, HB), 7.12 (1H, t, J=1.7, HF), 7.18 (1H, td, J=8.2, 1.46, HC), 7.55 (1H, s, NH), 8.43 (1H, dd, J=8.2, HA).
Name
4-[2-(3,5-Dichloro-phenoxy)-phenylcarbamoyl]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.77 mmol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:31])[NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[O:22][C:23]2[CH:28]=[C:27]([Cl:29])[CH:26]=[C:25]([Cl:30])[CH:24]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[Cl:29][C:27]1[CH:28]=[C:23]([CH:24]=[C:25]([Cl:30])[CH:26]=1)[O:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[NH:15][C:14]([CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)=[O:31] |f:2.3.4|

Inputs

Step One
Name
4-[2-(3,5-Dichloro-phenoxy)-phenylcarbamoyl]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.77 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(NC1=C(C=CC=C1)OC1=CC(=CC(=C1)Cl)Cl)=O
Name
Quantity
9 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(OC2=C(C=CC=C2)NC(=O)C2CCNCC2)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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